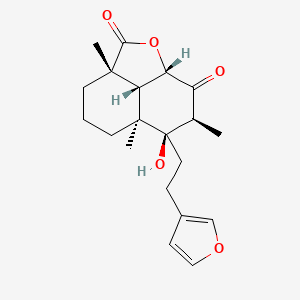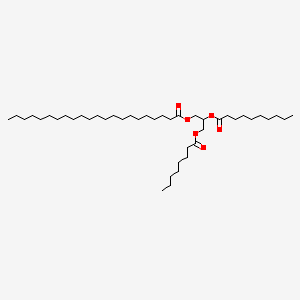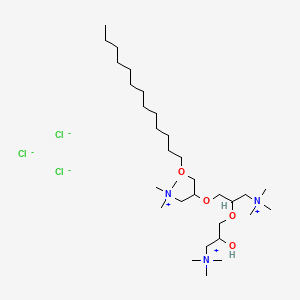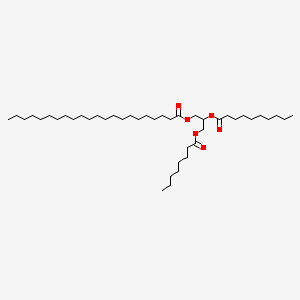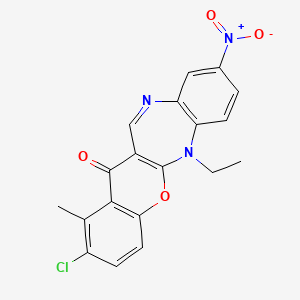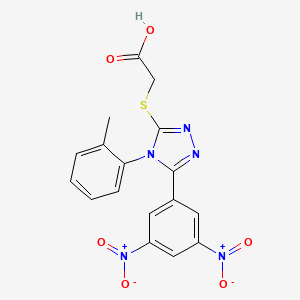
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that features a triazole ring substituted with dinitrophenyl and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the dinitrophenyl and methylphenyl groups via electrophilic aromatic substitution. The final step involves the thiolation of the triazole ring to attach the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the nitro groups to amines is another common reaction.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study enzyme interactions and as a potential inhibitor of specific biochemical pathways.
Medicine
The compound’s derivatives are explored for their antimicrobial and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, it is used in the synthesis of advanced materials, including polymers and dyes.
作用機序
The compound exerts its effects primarily through interactions with specific enzymes and receptors. The dinitrophenyl group is known to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, affecting molecular recognition processes.
類似化合物との比較
Similar Compounds
- Acetic acid, ((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-
- Acetic acid, ((5-(2,4-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-
Uniqueness
The unique combination of the dinitrophenyl and methylphenyl groups on the triazole ring distinguishes this compound from its analogs. This specific substitution pattern enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
119228-52-3 |
|---|---|
分子式 |
C17H13N5O6S |
分子量 |
415.4 g/mol |
IUPAC名 |
2-[[5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C17H13N5O6S/c1-10-4-2-3-5-14(10)20-16(18-19-17(20)29-9-15(23)24)11-6-12(21(25)26)8-13(7-11)22(27)28/h2-8H,9H2,1H3,(H,23,24) |
InChIキー |
TWYLBSOLLHFFTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


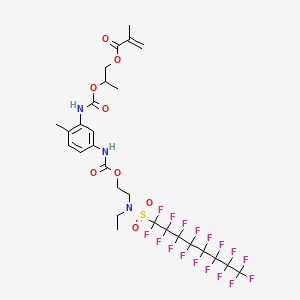
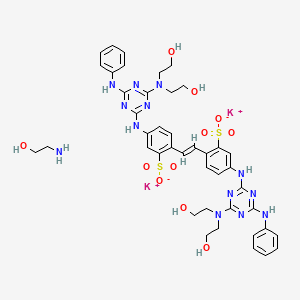
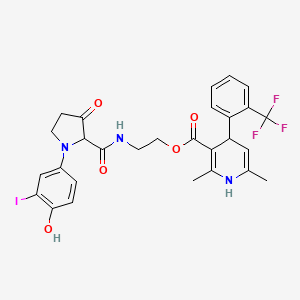
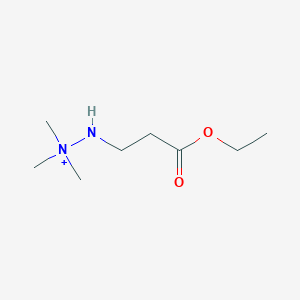

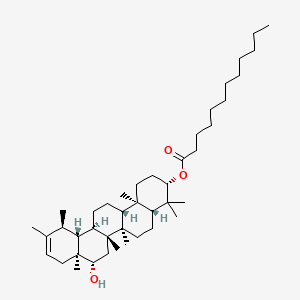
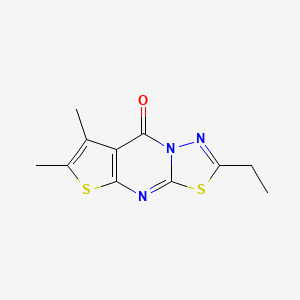

![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
